A Technical Guide to Xamoterol-d5: Application in Bioanalytical and Pharmacokinetic Studies
A Technical Guide to Xamoterol-d5: Application in Bioanalytical and Pharmacokinetic Studies
Abstract
This technical guide provides an in-depth exploration of Xamoterol-d5, the deuterated isotopologue of the β1-adrenergic receptor partial agonist, Xamoterol. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and critical applications of Xamoterol-d5. The primary focus is its role as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide elucidates the principle of isotope dilution mass spectrometry, offers detailed experimental protocols for sample preparation and analysis, and discusses the interpretation of data in the context of regulatory guidelines. The content is structured to provide both foundational knowledge and practical, field-proven insights to ensure the development of robust and reliable bioanalytical methods.
Introduction: The Imperative for Stable Isotope-Labeled Internal Standards
In modern drug development, the precise quantification of therapeutic agents in complex biological matrices is paramount for accurate pharmacokinetic (PK) and toxicokinetic (TK) assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS data is susceptible to variations arising from sample extraction, matrix effects, and instrumental drift.[2][3]
To counteract these variables, a robust bioanalytical method requires an ideal internal standard (IS).[4] The optimal IS is a stable isotope-labeled (SIL) version of the analyte, such as Xamoterol-d5.[1] A deuterated standard is chemically and physically almost identical to the analyte, meaning it co-elutes chromatographically and experiences the same extraction recovery and ionization suppression or enhancement.[4][5] By adding a known quantity of Xamoterol-d5 to a sample at the outset, any analytical variability affects both the analyte and the IS equally.[1] Consequently, the ratio of their mass spectrometric signals remains constant, enabling highly accurate and precise quantification—a principle known as isotope dilution mass spectrometry.[1]
Xamoterol-d5 serves as the labeled analogue for Xamoterol, a selective β1-adrenoceptor partial agonist used in the management of mild to moderate heart failure.[6][7][8] This guide will provide the core technical information required to effectively utilize Xamoterol-d5 in a research and regulatory setting.
Chemical Identity and Physicochemical Properties
Chemical Structure
Xamoterol-d5 is a deuterated form of Xamoterol, where five hydrogen atoms have been replaced by deuterium. This substitution provides a sufficient mass shift for differentiation from the parent compound in a mass spectrometer without significantly altering its chemical behavior.[4]
IUPAC Name: (±)-N-[2-[[2-Hydroxy-3-(4-hydroxyphenoxy-d4)propyl]amino]ethyl-d1]-4-morpholinecarboxamide
Chemical Formula: C₁₆H₂₀D₅N₃O₅[8]
Caption: Chemical structure of Xamoterol-d5.
Physicochemical Data
A summary of the key physicochemical properties for both Xamoterol and its deuterated analogue is presented below. The near-identical nature of these properties underscores why Xamoterol-d5 is an excellent internal standard.
| Property | Xamoterol | Xamoterol-d5 | Reference(s) |
| Molecular Formula | C₁₆H₂₅N₃O₅ | C₁₆H₂₀D₅N₃O₅ | [9],[8] |
| Molecular Weight | 339.39 g/mol | 344.42 g/mol | [9],[8] |
| Exact Mass | 339.1794 g/mol | 344.2109 g/mol | [10],[11] |
| Appearance | White solid | Not specified (typically solid) | [12] |
| logP (XLogP3) | -0.6 to -1.11 | ~ -0.6 | [6],[11] |
| Water Solubility | Soluble (10 mg/mL at 60 °C) | Expected to be similar | [12] |
Pharmacology of Parent Compound: Xamoterol
To appreciate the context in which Xamoterol-d5 is used, it is essential to understand the pharmacology of the unlabeled drug, Xamoterol.
Xamoterol is a selective partial agonist of the β1-adrenergic receptor.[6][13] This unique mechanism means it exhibits dual activity:
-
At rest (low sympathetic tone): It acts as a cardiac stimulant, moderately increasing heart rate and contractility.[7]
-
During exercise (high sympathetic tone): It acts as a functional antagonist, blocking the effects of endogenous catecholamines like adrenaline, thereby preventing an excessive increase in heart rate.[6]
This pharmacological profile made it a candidate for treating mild to moderate heart failure.[7] Xamoterol is a hydrophilic compound and does not cross the blood-brain barrier.[6]
Application in Bioanalysis: A Methodological Framework
The primary application of Xamoterol-d5 is as an internal standard for the quantification of Xamoterol in biological matrices such as plasma, serum, or urine. This section outlines a typical workflow for a validated LC-MS/MS bioanalytical method.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Experimental Protocol: Quantification in Human Plasma
This protocol describes a robust method for quantifying Xamoterol in human plasma using Xamoterol-d5 as the internal standard. The principles are guided by FDA Bioanalytical Method Validation guidance.[14][15]
4.1.1. Materials and Reagents
-
Xamoterol reference standard
-
Xamoterol-d5 internal standard
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥98%)
-
Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA)
4.1.2. Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Xamoterol and Xamoterol-d5 in methanol.
-
Working Solutions: Serially dilute the Xamoterol stock solution with 50:50 acetonitrile/water to prepare calibration standards (e.g., 1–1000 ng/mL) and quality control (QC) samples (Low, Mid, High).
-
Internal Standard Working Solution: Dilute the Xamoterol-d5 stock solution to a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water. The optimal concentration should ensure a robust MS signal without causing detector saturation.
4.1.3. Sample Preparation: Protein Precipitation (PPT) Causality: Protein precipitation is a rapid and effective method for removing the bulk of plasma proteins, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is a common choice as it efficiently denatures proteins while keeping moderately polar analytes like Xamoterol in solution.
-
Aliquot 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Xamoterol-d5 working solution (100 ng/mL) to all tubes except the blank matrix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to improve chromatographic peak shape.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for injection.
4.1.4. LC-MS/MS Conditions Causality: A C18 reversed-phase column is suitable for retaining and separating Xamoterol from endogenous plasma components based on its hydrophobicity. A gradient elution starting with high aqueous content allows for good retention, while increasing the organic solvent (acetonitrile or methanol) content elutes the analyte. Positive electrospray ionization (ESI+) is chosen because the amine groups in Xamoterol are readily protonated.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).[16]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B (column wash)
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4.1.5. Mass Spectrometric Parameters (MRM Transitions) The following MRM transitions are hypothetical and must be optimized empirically by infusing the pure compounds into the mass spectrometer.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Xamoterol | m/z 340.2 | e.g., m/z 177.1 | To be optimized |
| Xamoterol-d5 | m/z 345.2 | e.g., m/z 182.1 | To be optimized |
Method Validation and Data Integrity
Any bioanalytical method used for regulatory submissions must be validated according to guidelines from authorities like the FDA or EMA.[14][17][18] The use of Xamoterol-d5 is central to achieving the required performance metrics.
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank matrix from multiple sources.
-
Accuracy & Precision: Determined by analyzing QC samples at multiple concentrations on different days. Accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal value, and precision (CV%) should not exceed 15% (20% at LLOQ).[14]
-
Calibration Curve: A linear regression of the peak area ratio (Analyte/IS) versus concentration. Should have a correlation coefficient (r²) ≥ 0.99.
-
Recovery: The efficiency of the extraction process, which is effectively normalized by the co-eluting deuterated internal standard.
-
Matrix Effect: The influence of co-eluting matrix components on ionization efficiency. The use of a SIL-IS is the most effective way to correct for matrix effects.[1][2]
-
Stability: Analyte stability is assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Conclusion
Xamoterol-d5 is an indispensable tool for the accurate and precise quantification of Xamoterol in complex biological matrices. As a stable isotope-labeled internal standard, it co-elutes with the analyte and compensates for variability during sample preparation and analysis, a cornerstone of robust bioanalytical science.[1][3] By following the principles of isotope dilution mass spectrometry and adhering to established validation guidelines, researchers can generate high-integrity data suitable for pharmacokinetic studies and regulatory submissions, ultimately ensuring confidence in critical drug development decisions.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Xamoterol - Wikipedia. (n.d.). Retrieved from [Link]
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GaBI Online - Generics and Biosimilars Initiative. (2018). FDA issues final guidance on bioanalytical method validation. [Link]
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Patsnap Synapse. (2024). What is Xamoterol Fumarate used for?[Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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IOP Conference Series: Materials Science and Engineering. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
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U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Wikidoc. (2014). Xamoterol. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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PubMed. (1988). Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
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Mac-Aul et al. (2018). Development and Validation of LC-MS/MS Method for Determination of Ten Beta Agonists in Bovine Urine. [Link]
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UU Research Portal. (2024). Application. Retrieved from [Link]
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Hsin-I. et al. (2010). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. [Link]
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Waters Corporation. (n.d.). Determination of Beta-Adrenergic Receptor Agonists in Animal Tissues and Urine Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
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SCIEX. (n.d.). A sensitive method for the quantitation of formoterol in human plasma. Retrieved from [Link]
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